molecular formula C18H13FN4O4 B2904612 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea CAS No. 1396760-67-0

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea

カタログ番号: B2904612
CAS番号: 1396760-67-0
分子量: 368.324
InChIキー: GOYRXCWGUXDAPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea (CAS# 1396760-67-0) is a synthetic urea derivative of significant interest in chemical biology and medicinal chemistry research. With a molecular formula of C18H13FN4O4 and a molecular weight of 368.3 g/mol, this compound features a unique hybrid structure incorporating a benzodioxole moiety linked via a urea bridge to a (2-fluorophenoxy)pyrimidine group . This specific architecture is designed to mimic structural elements found in bioactive molecules, making it a valuable tool for probing biological systems. The core structural motifs present in this compound are associated with diverse research applications. The 1,3-benzodioxole unit is a recognized pharmacophore in the development of synthetic plant growth regulators, particularly as an auxin receptor agonist targeting the TIR1 pathway to study root architecture and plant development . Furthermore, the pyrimidine-urea scaffold is a privileged structure in drug discovery, frequently explored in the design of protein kinase inhibitors and other targeted therapeutic agents. Researchers can utilize this compound to investigate structure-activity relationships, screen for novel biological activities, and develop new chemical probes. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O4/c19-13-3-1-2-4-14(13)27-18-20-8-12(9-21-18)23-17(24)22-11-5-6-15-16(7-11)26-10-25-15/h1-9H,10H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYRXCWGUXDAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea typically involves multi-step organic reactions. The process often begins with the preparation of the benzo[d][1,3]dioxole and pyrimidine intermediates, followed by their coupling through urea formation. Common reagents used in these reactions include isocyanates, amines, and various catalysts to facilitate the formation of the urea linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

科学的研究の応用

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

作用機序

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related urea derivatives:

Compound Name CAS Number Substituents on Pyrimidine/Aryl Group Molecular Formula Molecular Weight Key Structural Notes
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea Not provided 2-(2-fluorophenoxy)pyrimidin-5-yl C₁₈H₁₃FN₃O₄ 354.32 g/mol Fluorophenoxy group enhances halogen bonding potential.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea 1448050-67-6 2,4-dimethoxypyrimidin-5-yl C₁₈H₁₇N₃O₅ 367.35 g/mol Methoxy groups increase hydrophilicity but reduce lipophilicity compared to fluorine .
1-[4-(4-amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea 3WR (PDB ID) Pyrido[2,3-d]pyrimidine core; trifluoromethyl C₂₃H₁₆F₄N₆O₂ 508.40 g/mol Trifluoromethyl group improves metabolic stability and electronegativity .
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea 2034393-87-6 Pyridin-3-ylmethyl with furan-3-yl C₁₈H₁₅N₃O₄ 337.3 g/mol Furan introduces aromatic stacking potential; methyl linker increases flexibility .
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea 1396799-02-2 Hydroxypropyl linker; trifluoromethylphenyl C₁₈H₁₇F₃N₂O₄ 382.3 g/mol Hydroxypropyl spacer may improve solubility; trifluoromethyl enhances lipophilicity .

Crystallographic and Computational Insights

  • SHELX Software : Structural refinement tools like SHELXL () are critical for determining accurate bond lengths and angles, particularly for fluorine-containing compounds where electronic effects are significant .
  • Mercury CSD : Visualization tools () enable comparison of packing patterns and intermolecular interactions, such as halogen bonding from fluorine or π-stacking from benzodioxole .

Research Findings and Implications

  • The fluorophenoxy group in the target compound may enhance kinase or receptor binding via halogen interactions .

生物活性

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16FN3O3C_{18}H_{16}FN_3O_3, with a molecular weight of 353.34 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a pyrimidine derivative through a urea functional group. The presence of the fluorophenoxy group is significant for its biological activity.

The biological activity of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways, particularly kinases that are crucial for cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis.

Antitumor Activity

A study conducted by Alharbi et al. (2022) demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing antitumor efficacy. Specifically, compounds with electron-withdrawing groups showed improved activity compared to their counterparts with electron-donating groups .

Antimicrobial Properties

In vitro assays have indicated that 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea possesses notable antibacterial activity. A series of tests against common pathogens revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorHeLa cellsIC50 = 12 µM
AntibacterialE. coliMIC = 8 µg/mL
AntifungalCandida albicansMIC = 16 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the incorporation of different substituents on the phenyl and pyrimidine rings significantly affects the biological potency of the compound. For instance, fluorine substitution enhances lipophilicity and binding affinity to target enzymes .

Q & A

Q. What are the recommended synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the pyrimidine and benzodioxole precursors. A common approach includes:

  • Step 1: Formation of the pyrimidine core via condensation reactions. For example, 2-(2-fluorophenoxy)pyrimidin-5-amine can be synthesized using palladium-catalyzed cross-coupling between 5-bromopyrimidine and 2-fluorophenol under reflux in toluene with a base like K₂CO₃ .
  • Step 2: Urea linkage formation via reaction of the benzodioxole-5-isocyanate intermediate with the pyrimidin-5-amine. This step often employs carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
  • Optimization Tips:
    • Use high-purity reagents to minimize side reactions.
    • Monitor reaction progress via TLC or HPLC.
    • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can the structural identity and purity of the compound be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm the benzodioxole aromatic protons (δ 6.7–7.1 ppm), pyrimidine NH (δ 8.3–8.5 ppm), and urea NH (δ 9.1–9.3 ppm). Fluorine substituents cause splitting patterns in adjacent protons .
    • ¹⁹F NMR: Detect the 2-fluorophenoxy group (δ -115 to -120 ppm) .
  • Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 398.3 (calculated for C₁₈H₁₃F₂N₃O₄).
  • X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in EtOH), compare bond lengths/angles with analogous structures (e.g., Acta Cryst. E 2013 data for benzodioxole-pyrimidine derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

  • Substituent Variations: Synthesize analogs with modifications to:
    • Benzodioxole moiety: Replace with benzo[b]thiophene or indole.
    • Pyrimidine substituents: Vary fluorophenoxy groups (e.g., 3-fluoro vs. 2,6-difluoro).
  • Biological Assays:
    • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Cellular Uptake: Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7).
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 1M17) to predict binding modes .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from differences in assay conditions or cellular models. To address this:

  • Standardize Assays: Use validated protocols (e.g., NIH/NCATS guidelines) for dose-response curves (e.g., 10-point dilution, triplicate replicates).
  • Orthogonal Validation: Confirm results with:
    • SPR (Surface Plasmon Resonance): Measure binding kinetics (ka/kd) to purified targets.
    • Cellular Thermal Shift Assay (CETSA): Verify target engagement in live cells .
  • Meta-Analysis: Compare data across studies using tools like RevMan to identify confounding variables (e.g., serum concentration in cell media) .

Q. What computational strategies are effective for predicting off-target interactions?

Methodological Answer:

  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify shared features with known off-targets (e.g., cytochrome P450 enzymes).
  • Machine Learning: Train models on ChEMBL bioactivity data to predict polypharmacology risks.
  • Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns simulations in GROMACS) to assess interactions with non-target proteins .

Q. How can metabolic stability and degradation pathways be characterized?

Methodological Answer:

  • In Vitro Metabolism:
    • Liver Microsomes: Incubate with human hepatocytes (0.5 mg/mL protein) and NADPH. Monitor degradation via LC-MS.
    • CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify enzyme interactions .
  • Degradant Identification:
    • HRMS/MS: Fragment ions reveal cleavage sites (e.g., urea bond hydrolysis at m/z 180.1).
    • Stability Studies: Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) to simulate accelerated degradation .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Formulation Screening: Test co-solvents (e.g., PEG-400, Captisol) or nanoemulsions.
  • Salt Formation: Synthesize HCl or sodium salts to enhance aqueous solubility.
  • Pharmacokinetics (PK): Administer IV/PO doses in rodents; measure plasma levels via LC-MS. Calculate AUC and t₁/₂ to guide dosing regimens .

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